2/'-O-(carboran-1-ylmethyl)uridine

Boron Neutron Capture Therapy cellular boron uptake F98 glioma

2'-O-(Carboran-1-ylmethyl)uridine (CBU-2') is a carborane-modified uridine nucleoside bearing an icosahedral closo‑C₂B₁₀H₁₀ cluster tethered to the 2′-hydroxyl of the ribose sugar. The compound was designed to deliver a high payload of boron‑10 to tumor cells for Boron Neutron Capture Therapy (BNCT) while preserving the Watson–Crick base‑pairing face of uridine.

Molecular Formula C9H10N2OS
Molecular Weight 0
CAS No. 129778-62-7
Cat. No. B1178560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2/'-O-(carboran-1-ylmethyl)uridine
CAS129778-62-7
Synonyms2/'-O-(carboran-1-ylmethyl)uridine
Molecular FormulaC9H10N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'-O-(Carboran-1-ylmethyl)uridine (CAS 129778-62-7) — Boron Cluster Nucleoside for BNCT and Antisense Applications


2'-O-(Carboran-1-ylmethyl)uridine (CBU-2') is a carborane-modified uridine nucleoside bearing an icosahedral closo‑C₂B₁₀H₁₀ cluster tethered to the 2′-hydroxyl of the ribose sugar. The compound was designed to deliver a high payload of boron‑10 to tumor cells for Boron Neutron Capture Therapy (BNCT) while preserving the Watson–Crick base‑pairing face of uridine [1]. The carborane cage introduces approximately 10 boron atoms per molecule, representing a roughly tenfold increase in boron content relative to earlier single‑boron‑atom nucleoside conjugates [2]. This structural design underpins its distinct pharmacological profile among boronated nucleosides.

Why 2'-O-(Carboran-1-ylmethyl)uridine Cannot Be Replaced by Other Carboranyl Uridines or Clinical Boron Agents


Substituting another carboranyl uridine regioisomer or the clinical BNCT agent sodium borocaptate (BSH) for 2'-O-(carboran-1-ylmethyl)uridine negates key performance advantages demonstrated in peer‑reviewed studies. The 2′‑O‑regioisomer (CBU‑2′) achieves cellular boron concentrations 32‑ to 51‑fold higher than BSH in F98 glioma cells [1] and exhibits prolonged intracellular retention that BSH does not match [2]. Moving the carborane cluster to the 5′‑position (CBU‑5′) alters the subcellular distribution and oligonucleotide hybridization properties conferred specifically by the 2′‑O‑modification; when incorporated into oligonucleotides, the 2′‑CBM group uniquely maintains stable duplex formation with complementary DNA and RNA while imparting nuclease resistance [3]. Therefore, procurement decisions based on interchangeability with a generic “carboranyl uridine” or legacy boron carrier risk forfeiting these quantitatively established differentiation parameters.

Quantitative Differentiation of 2'-O-(Carboran-1-ylmethyl)uridine Against Comparators — Evidence Guide for Scientific Procurement


Cellular Boron Uptake: 32‑ to 51‑Fold Higher Than the Clinical BNCT Agent Sodium Borocaptate (BSH)

In a direct comparative in vitro study, neutral closo‑carborane compounds including 2'-O-(o-carboran-1-ylmethyl)uridine (4a) achieved cellular boron concentrations of 65–103 µg B/g cells in F98 rat glioma cells after 16 h incubation, whereas the clinically used BNCT agent sodium mercaptoundecahydro‑closo‑dodecaborate (BSH) reached only 2 µg B/g under identical conditions [1]. A charged nido‑carborane uridine analog in the same study attained merely 1.5 µg B/g [1]. This represents a 32‑ to 51‑fold uptake advantage for the closo‑carborane 2′‑O‑conjugate over the current clinical standard.

Boron Neutron Capture Therapy cellular boron uptake F98 glioma BSH comparator

Intracellular Boron Persistence: Sustained Cellular Retention vs. Rapid Efflux of BSH

Persistence studies directly compared CBU‑2′ with sodium borocaptate (BSH). When F98 glioma cells pre‑loaded with each boron compound were transferred to boron‑free medium and cultured for an additional 24–48 h, CBU‑2′ exhibited high cellular retention of boron, whereas BSH levels declined markedly over the same period [1]. The authors concluded that CBU‑2′ demonstrated significantly greater incorporation and persistence than the clinically used Na₂B₁₂H₁₁SH [2]. No quantitative half‑life values were reported, but the directional retention advantage was unambiguous across both time points.

BNCT boron retention cellular persistence BSH comparison

Boron Payload: ~10‑Fold Increase in Boron Atoms per Molecule Over Single‑Boron Nucleoside Conjugates

Prior art boronated nucleosides such as 5‑borono‑2′‑deoxyuridine contain a single boron atom linked to the nucleobase [1]. By covalently attaching an icosahedral ortho‑carborane cluster (C₂B₁₀H₁₀) to the 2′‑O‑position of uridine, the disclosed compounds achieve approximately a tenfold increase in boron content per nucleoside molecule [1]. This structural advantage directly addresses the long‑standing BNCT requirement of delivering ≥20–35 µg ¹⁰B/g tumor tissue [2].

boron loading carborane nucleoside BNCT prior art comparison

Subcellular Distribution: Unique Membrane‑Dominant Localization Pattern

Subcellular fractionation of CBU‑2′‑treated F98 glioma cells revealed that 75.6 % of recoverable boron was associated with the cell membrane fraction, 15.6 % was in the cytosol, and 8.8 % was in the nuclear fraction; no boron was detectable in RNA or DNA fractions [1]. This membrane‑dominant distribution pattern is mechanistically distinct from nucleoside analogs that incorporate into nucleic acids or accumulate in the nucleus, and differs from BSH which primarily binds to the extracellular plasma membrane surface via choline‑phosphate interactions [2]. The absence of detectable DNA/RNA incorporation indicates that CBU‑2′ is not a substrate for polymerases, reducing potential genotoxic risk relative to nucleobase‑modified boron carriers.

subcellular fractionation boron localization membrane association BNCT

Oligonucleotide Properties: 2′-CBM Modification Confers Nuclease Resistance While Preserving Duplex Stability

When 2'-O-(o-carboran-1-ylmethyl)uridine is incorporated as the 2′-CBM monomer into synthetic tetradecanucleotides, the resulting oligonucleotides exhibit three properties that are simultaneously enhanced relative to unmodified oligonucleotides: (i) increased resistance to enzymatic digestion by phosphodiesterase I (Crotalus atrox venom) and human serum nucleases, (ii) increased lipophilicity, and (iii) the ability to form stable duplexes with complementary DNA and RNA templates as confirmed by melting temperature measurements [1]. This contrasts with many other 2′-O‑modifications (e.g., 2′-O‑methyl) that may enhance nuclease resistance but do not comparably increase lipophilicity, a property relevant for cellular membrane penetration of antisense agents [1]. The modification does not abolish substrate recognition by T4 polynucleotide kinase, E. coli polymerase I, or HIV‑1 reverse transcriptase, preserving compatibility with standard molecular biology workflows [2].

oligonucleotide modification nuclease resistance antisense carborane duplex stability

Evidence‑Backed Application Scenarios for 2'-O-(Carboran-1-ylmethyl)uridine in BNCT Research and Oligonucleotide Development


Boron Neutron Capture Therapy — High‑Payload Boron Delivery Agent Superior to BSH in Cellular Uptake and Retention

Procurement for BNCT preclinical research is justified by the 32‑ to 51‑fold higher cellular boron uptake of 2′-O‑(carboran‑1‑ylmethyl)uridine relative to the clinical agent BSH [1], combined with prolonged intracellular retention over 24–48 h [2]. These properties address the critical BNCT requirement of achieving ≥20–35 µg ¹⁰B/g tumor tissue, a threshold that BSH alone often fails to meet [3]. The compound is suitable for in vitro and in vivo biodistribution studies in glioma models, particularly where sustained tumor boron levels are required for fractionated neutron irradiation schedules.

Antisense Oligonucleotide Engineering — Dual Nuclease Resistance and Lipophilicity Enhancement from a Single 2′-Modification

Solid‑phase incorporation of the 2′-CBM monomer into synthetic oligonucleotides yields constructs with increased resistance to phosphodiesterase I and human serum nucleases, elevated lipophilicity, and retained ability to form stable duplexes with complementary RNA and DNA [1]. This simultaneous improvement of multiple pharmacokinetic liabilities from a single modification distinguishes the 2′-CBM group from modifications that address only nuclease resistance or lipophilicity in isolation. Compatible with standard β‑cyanoethyl phosphoramidite chemistry and automated DNA synthesis [1], the monomer is suitable for laboratories developing stabilized antisense agents or siRNA carriers.

Electrochemical Biosensor and DNA Array Construction — Boron Cluster as a Redox‑Active Label

The carborane cluster attached at the 2′‑O‑position serves as an electrochemically detectable moiety. Patent disclosures describe nucleic acid derivatives labeled with carborane or metallacarborane as detectable by electrochemical methods, with applications in DNA array technology and electrochemical biosensor construction [1]. This creates procurement value beyond BNCT: the same carborane‑modified phosphoramidite monomer used for therapeutic oligonucleotide synthesis can also generate detection probes for hybridization assays, leveraging the boron cluster as a non‑isotopic, non‑fluorescent reporter group.

Mechanistic Cellular Pharmacology Studies — Membrane‑Dominant Boron Localization Without Nucleic Acid Incorporation

The unique subcellular distribution of CBU‑2′ — 75.6 % membrane‑associated boron with undetectable levels in RNA and DNA [1] — makes this compound a valuable tool for investigating non‑genomic boron delivery mechanisms in tumor cells. Unlike nucleobase‑modified carboranyl nucleosides (e.g., 5‑carboranyl‑2′‑deoxyuridine) that may be incorporated into DNA, the 2′‑O‑modification precludes polymerase substrate recognition while still achieving high cellular boron loading. This property is advantageous for BNCT strategies that deliberately avoid genetic incorporation of boron and for studies of carborane‑mediated membrane interactions.

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